7-Propoxy-chromen-2-one

Description

The exact mass of the compound 7-Propoxy-chromen-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Propoxy-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Propoxy-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

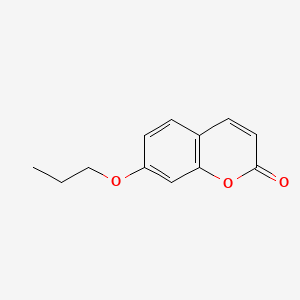

Structure

3D Structure

Properties

IUPAC Name |

7-propoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCCOTWGEKNZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209762 | |

| Record name | 2H-1-Benzopyran-2-one, 7-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-73-8 | |

| Record name | 2H-1-Benzopyran-2-one, 7-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6093-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Propoxy-chromen-2-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 7-Propoxy-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a significant class of naturally occurring and synthetic heterocyclic compounds.[1] Their unique scaffold has made them a focal point in medicinal chemistry due to their wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This guide focuses on the chemical properties of a specific derivative, 7-Propoxy-chromen-2-one (also known as 7-propoxycoumarin), providing a comprehensive technical overview for professionals in research and drug development. Understanding the fundamental chemical characteristics of this molecule is paramount for its potential application and development as a therapeutic agent.

Molecular Structure and Physicochemical Properties

7-Propoxy-chromen-2-one possesses the characteristic planar coumarin core, with a propoxy group attached at the 7-position of the benzene ring.[3] This substitution significantly influences its physicochemical properties compared to the parent umbelliferone (7-hydroxycoumarin).

Caption: Chemical structure of 7-Propoxy-chromen-2-one.

Table 1: Physicochemical Properties of 7-Propoxy-chromen-2-one

| Property | Value | Source |

| IUPAC Name | 7-propoxychromen-2-one | [4] |

| Synonyms | 7-Propoxycoumarin, 7-propoxy-2H-chromen-2-one | [4] |

| CAS Number | 6093-73-8 | [4] |

| Molecular Formula | C₁₂H₁₂O₃ | [4] |

| Molecular Weight | 204.22 g/mol | [4] |

| Exact Mass | 204.078644241 Da | [4] |

| XLogP3 | 2.8 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Topological Polar Surface Area | 35.5 Ų | [4] |

| Appearance | White-coloured solid (for the 4-methyl analog) | [1] |

| Melting Point | 347.55–348.35 K (74.4–75.2 °C) (for the 4-methyl analog) | [1] |

Synthesis of 7-Propoxy-chromen-2-one

The most common and efficient method for the synthesis of 7-alkoxycoumarins is the Williamson ether synthesis.[5][6] This SN2 reaction involves the deprotonation of the hydroxyl group of 7-hydroxycoumarin (umbelliferone) by a weak base, followed by nucleophilic attack on an alkyl halide.

Caption: Williamson ether synthesis of 7-Propoxy-chromen-2-one.

Experimental Protocol: Synthesis of 7-Propoxy-chromen-2-one

This protocol is adapted from the synthesis of 4-methyl-7-propoxy-2H-chromen-2-one.[1]

-

Reactant Preparation: In a round-bottom flask, dissolve 7-hydroxycoumarin (1 equivalent) and potassium carbonate (approximately 4 equivalents) in acetone.

-

Initiation of Reaction: Stir the mixture at room temperature for about 20 minutes to facilitate the formation of the potassium salt of 7-hydroxycoumarin.

-

Addition of Alkyl Halide: Add n-propyl bromide (approximately 3 equivalents) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (the boiling point of acetone, approximately 56°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to days to reach completion.[1]

-

Workup:

-

After the reaction is complete, filter the mixture to remove the inorganic salts.

-

Wash the solid residue with cold water.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Pour the resulting residue into water and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent such as methanol.

Spectroscopic Properties

¹H NMR Spectroscopy

Based on the spectrum of the closely related 4-methyl-7-propoxy-2H-chromen-2-one, the following proton signals are expected for 7-propoxy-chromen-2-one in CDCl₃:

-

Propoxy group:

-

A triplet corresponding to the methyl protons (-CH₃) at approximately δ 1.0 ppm.

-

A multiplet for the methylene protons adjacent to the methyl group (-CH₂-) around δ 1.8 ppm.

-

A triplet for the methylene protons attached to the oxygen atom (-O-CH₂-) around δ 4.0 ppm.

-

-

Coumarin core:

-

A doublet for the proton at C3 around δ 6.2-6.4 ppm.

-

A doublet for the proton at C4 around δ 7.6-7.8 ppm.

-

Signals for the aromatic protons at C5, C6, and C8, which will appear in the aromatic region (δ 6.8-7.5 ppm). The proton at C5 is typically a doublet, while the protons at C6 and C8 will show doublet and doublet of doublets splitting patterns, respectively.

-

¹³C NMR Spectroscopy

The expected chemical shifts in the ¹³C NMR spectrum are:

-

Propoxy group: Peaks in the upfield region, typically δ 10-15 ppm (-CH₃), δ 22-26 ppm (-CH₂-), and δ 69-71 ppm (-O-CH₂-).

-

Coumarin core:

-

The carbonyl carbon (C2) will be the most downfield signal, around δ 160-162 ppm.

-

The aromatic carbons attached to oxygen (C7 and C8a) will be in the δ 150-165 ppm region.

-

Other aromatic and vinylic carbons (C3, C4, C4a, C5, C6, C8) will appear in the δ 100-145 ppm range.

-

Mass Spectrometry

In an electron ionization (EI) mass spectrum, 7-propoxy-chromen-2-one is expected to show a prominent molecular ion peak [M]⁺ at m/z = 204. The fragmentation pattern would likely involve the loss of the propoxy group or parts of it.[7] A common fragmentation pathway for coumarins is the loss of CO.[8]

Infrared (IR) Spectroscopy

The IR spectrum of 7-propoxy-chromen-2-one will exhibit characteristic absorption bands:

-

C=O stretch (lactone): A strong absorption band in the region of 1700-1750 cm⁻¹.[9]

-

C=C stretch (aromatic and pyrone ring): Multiple bands in the 1450-1650 cm⁻¹ region.

-

C-O-C stretch (ether and lactone): Strong absorptions in the 1000-1300 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

Chemical Reactivity

Lactone Ring Opening

The α,β-unsaturated lactone ring in the coumarin scaffold is susceptible to nucleophilic attack, particularly under basic conditions.[2] Treatment with strong bases like sodium hydroxide can lead to hydrolysis and opening of the lactone ring to form a salt of the corresponding coumarinic acid.[10]

Electrophilic Aromatic Substitution

The benzene ring of the coumarin system can undergo electrophilic aromatic substitution. The 7-propoxy group is an activating, ortho-, para-directing group, which will direct incoming electrophiles to the C6 and C8 positions.

Photochemical Reactions

Coumarins are known to undergo photochemical reactions, most notably [2+2] cycloaddition reactions upon exposure to UV light, leading to the formation of dimers.[9] The specific outcome of such reactions can be influenced by the solvent and the substitution pattern on the coumarin ring.

Solubility

7-Propoxy-chromen-2-one is expected to have good solubility in common organic solvents such as ethanol, methanol, acetone, and chloroform, owing to its relatively nonpolar propoxy group and aromatic core.[7] Its solubility in water is expected to be low.

Biological and Pharmacological Context

The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.[7] 7-Alkoxycoumarins, in particular, have been investigated for a range of biological activities:

-

Anti-inflammatory and Antioxidant Properties: Many coumarin derivatives exhibit anti-inflammatory and antioxidant effects.[1][11]

-

Enzyme Inhibition: Certain coumarins have been shown to inhibit various enzymes, which is a key mechanism in their therapeutic effects.[10]

-

Interaction with Receptors: 7-Alkoxycoumarins have been shown to interact with the aryl hydrocarbon receptor (AhR), a transcription factor involved in cellular responses to environmental stimuli.[12][13]

-

Cytochrome P450 Substrates: The O-dealkylation of 7-alkoxycoumarins is a common method used to probe the activity of cytochrome P450 enzymes.[14]

The introduction of the propoxy group at the 7-position can modulate the lipophilicity and metabolic stability of the molecule, potentially enhancing its bioavailability and therapeutic efficacy.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-propoxy-chromen-2-one is classified with the following hazards:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

7-Propoxy-chromen-2-one is a versatile coumarin derivative with a rich chemical profile that makes it an interesting candidate for further investigation in drug discovery and development. Its synthesis is straightforward, and its physicochemical properties can be readily characterized. A thorough understanding of its spectroscopic characteristics, reactivity, and biological context is essential for any researcher or scientist working with this compound. This guide provides a foundational understanding of these key chemical properties to support ongoing and future research endeavors.

References

-

Estrada-Soto, S., Sánchez-Recillas, A., Navarrete-Vázquez, G., & Tlahuext, H. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o551. [Link]

-

ResearchGate. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. [Link]

-

PubChem. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Propoxy-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Rastelli, G., Degl'Innocenti, D., Ceni, E., Mello, T., & Galli, A. (2017). Interaction of 7-Alkoxycoumarins with the Aryl Hydrocarbon Receptor. Journal of Natural Products, 80(6), 1939–1943. [Link]

-

Garro, H. A., García, C., Martín, V. S., Tonn, C. R., & Pungitore, C. R. (2014). Chemistry and biological activity of coumarins at molecular level. Natural Product Communications, 9(8), 1091–1094. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Prospects in Pharmaceutical Sciences. (2025). A one-step synthesis on a millimolar scale was employed to produce a series of new derivatives. [Link]

-

University of Perugia. (2017). Interaction of 7-Alkoxycoumarins with the Aryl Hydrocarbon Receptor. [Link]

-

Williamson Ether Synthesis. (n.d.). [Link]

-

Wiemer, D. F., et al. (2017). Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group. Chembiochem, 18(1), 59-63. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]

- Google Patents. (n.d.). 7-Hydroxy coumarins having substitutions in the 4 position.

-

PubMed Central. (2025, July 1). Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents. [Link]

-

ResearchGate. (n.d.). 1H-and 13C-NMR chemical shifts for compound 7. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

-

MDPI. (n.d.). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. [Link]

-

VTechWorks. (n.d.). Chapter 7. Fourier Transform Infrared Spectroscopy. [Link]

-

Fry, J. R., et al. (2005). Selectivity of 7-alkoxycoumarins as probe substrates for rat hepatic cytochrome P450 forms is influenced by the substitution pattern on the coumarin nucleus. Xenobiotica, 35(1), 1-12. [Link]

-

Journal of Organic Chemistry. (n.d.). A study on the photochemical dimerization of coumarins in the solid state. [Link]

-

ResearchGate. (n.d.). Mass spectra of Coumarin 7 and 30. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

PubMed Central. (n.d.). Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Bentham Open. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. [Link]

Sources

- 1. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7-Propoxy-chromen-2-one | C12H12O3 | CID 1631814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. benthamopen.com [benthamopen.com]

- 9. whitman.edu [whitman.edu]

- 10. Chemistry and biological activity of coumarins at molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Interaction of 7-Alkoxycoumarins with the Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portal.fis.tum.de [portal.fis.tum.de]

- 14. Selectivity of 7-alkoxycoumarins as probe substrates for rat hepatic cytochrome P450 forms is influenced by the substitution pattern on the coumarin nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Propoxy-chromen-2-one: A Technical Guide to its Predicted Biological Activity within the 7-Alkoxycoumarin Class

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of 7-propoxy-chromen-2-one, a member of the coumarin family. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes the known biological activities of structurally related 7-alkoxycoumarins to project its potential pharmacological profile. This guide explores the established anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of the 7-alkoxycoumarin scaffold, providing a framework for future investigation into 7-propoxy-chromen-2-one. Detailed experimental protocols for the synthesis and biological evaluation of related compounds are presented to facilitate further research.

Introduction: The Coumarin Scaffold and the Significance of 7-Alkoxy Substitution

Coumarins (2H-1-benzopyran-2-ones) are a large class of naturally occurring and synthetic heterocyclic compounds renowned for their broad spectrum of pharmacological properties.[1] These activities include anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, antihypertensive, antitubercular, anticonvulsant, anti-adipogenic, antihyperglycemic, antioxidant, and neuroprotective effects.[1] The biological activity of coumarin derivatives is highly dependent on the substitution pattern on the benzopyranone core.

The 7-position of the coumarin ring is a frequent site for substitution, and the introduction of an alkoxy group at this position has been shown to modulate and often enhance the biological profile of the parent molecule. This guide focuses on 7-propoxy-chromen-2-one, a derivative with a propoxy group at the 7-position. While specific studies on this compound are scarce, the extensive research on other 7-alkoxycoumarins provides a strong basis for predicting its potential biological activities.

Predicted Biological Activities of 7-Propoxy-chromen-2-one

Based on the activities of structurally analogous compounds, 7-propoxy-chromen-2-one is predicted to exhibit a range of biological effects. The lipophilic nature of the propoxy group may influence its membrane permeability and interaction with biological targets.

Anticancer Potential

Numerous coumarin derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2] For instance, a series of synthetic benzochromene derivatives exhibited potent cytotoxic activity with IC50 values in the micromolar range (4.6-21.5 μM) against human cancer cell lines, inducing apoptosis through the generation of reactive oxygen species (ROS).[2] While no direct anticancer data exists for 7-propoxy-chromen-2-one, related 7-alkoxycoumarins have shown promise. For example, 7-farnesyloxycoumarin inhibited the enzyme 15-lipoxygenase-1 with an IC50 of 4.3 µg/mL and reduced the viability of PC-3 prostate cancer cells.[3]

Hypothesized Mechanism of Action: The anticancer activity of coumarins is often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[4] The propoxy group in 7-propoxy-chromen-2-one may enhance its cellular uptake, leading to increased intracellular concentrations and potentiation of these effects.

Antimicrobial Activity

Coumarins are well-established antimicrobial agents.[1] Studies on coumarin derivatives have shown that modifications at the 7-position can significantly impact their antibacterial and antifungal efficacy. For example, certain 4-hydroxy-7-hydroxy- and 3-carboxycoumarin derivatives have demonstrated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 16 μg/mL.[5] While the direct antimicrobial spectrum of 7-propoxy-chromen-2-one is unknown, its structural similarity to other active 7-alkoxycoumarins suggests it may possess activity against a range of bacterial and fungal pathogens.

Investigative Workflow for Antimicrobial Screening:

Caption: A generalized workflow for the synthesis and antimicrobial evaluation of 7-propoxy-chromen-2-one.

Antioxidant and Anti-inflammatory Properties

The coumarin scaffold is a known antioxidant, capable of scavenging free radicals.[6] The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[7][8] The presence of electron-donating groups, such as alkoxy groups, on the coumarin ring can enhance this activity. A study on 7-(2,3-epoxypropoxy)coumarin derivatives demonstrated their radical-scavenging properties.[6]

Inflammation is closely linked to oxidative stress, and many antioxidant compounds also exhibit anti-inflammatory effects. Novel 7-substituted coumarin derivatives have been shown to possess potent anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines like IL-6 and TNF-α through the blockade of the NF-κB signaling pathway.[9]

Experimental Protocols

The following protocols are adapted from literature for the synthesis and biological evaluation of compounds structurally related to 7-propoxy-chromen-2-one and can serve as a foundation for future studies.

Synthesis of 4-methyl-7-propoxy-2H-chromen-2-one[1]

Materials:

-

7-hydroxy-4-methyl-2H-chromen-2-one

-

n-propyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Dissolve 7-hydroxy-4-methyl-2H-chromen-2-one (1 equivalent) and potassium carbonate (4.1 equivalents) in acetone.

-

Stir the mixture at room temperature for 20 minutes.

-

Add n-propyl bromide (3.1 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 56°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction, filter the mixture and wash the solid residue with cold water.

-

Concentrate the filtrate under reduced pressure.

-

Pour the residue into water and extract with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from methanol to yield white crystals of 4-methyl-7-propoxy-2H-chromen-2-one.

In Vitro Cytotoxicity Assay (MTT Assay)[2]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., 7-propoxy-chromen-2-one) and a vehicle control (e.g., DMSO) for 48 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

| Compound | Cell Line | IC50 (µM) |

| Benzochromene Derivative 1 | MCF-7 | 8.2 |

| Benzochromene Derivative 2 | HeLa | 12.5 |

| 7-propoxy-chromen-2-one | TBD | TBD |

Table 1: Example of a data summary table for cytotoxicity results. TBD (To Be Determined) indicates where data for 7-propoxy-chromen-2-one would be presented.

DPPH Radical Scavenging Assay[7]

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add a solution of DPPH in methanol to each well.

-

Add the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Structure-Activity Relationship (SAR) Insights

The biological activity of 7-alkoxycoumarins is influenced by the nature of the alkoxy chain. The propoxy group in 7-propoxy-chromen-2-one, being a three-carbon chain, provides a degree of lipophilicity that can facilitate passage through cell membranes. This is a critical factor for reaching intracellular targets. The length and branching of the alkoxy chain can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. Further studies involving the synthesis and evaluation of a series of 7-alkoxycoumarins with varying chain lengths would be invaluable for elucidating a more precise SAR.

Future Directions and Conclusion

While this guide provides a predictive overview of the biological activities of 7-propoxy-chromen-2-one based on the established profile of the 7-alkoxycoumarin class, it is imperative that these predictions are validated through rigorous experimental investigation. Future research should focus on:

-

Synthesis and full characterization of pure 7-propoxy-chromen-2-one.

-

Comprehensive in vitro screening for anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. This should include determining quantitative metrics such as IC50, MIC, and EC50 values.

-

Mechanism of action studies for any confirmed biological activities.

-

In vivo studies in appropriate animal models to assess efficacy and safety.

References

A comprehensive list of references will be compiled upon the completion of direct experimental studies on 7-propoxy-chromen-2-one. The information presented in this guide is synthesized from the following and other relevant scientific publications:

- Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E.

- Comparing antioxidant activities using DPPH and ABTS assays.

- Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling P

- Minimum inhibitory concentration (MIC) of the coumarin derivatives in model bacterial strains.

- synthesis of 7-(2,3-epoxypropoxy)coumarin derivatives and evaluation of their radical-scavenging properties by epr spectroscopy.

- 7-Farnesyloxycoumarin Exerts Anti-cancer Effects on a Prostate Cancer Cell Line by 15-LOX-1 Inhibition.

- Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. PubMed.

- DPPH• Free Radical Scavenging Activity of Coumarin Derivatives. In Silico and in Vitro Approach.

- Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives.

- Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives-Experimental and Kinetic DFT Study. NIH.

- Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines.

- Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). E3S Web of Conferences.

- Antimicrobial Activity of Serbian Propolis Evaluated by Means of MIC, HPTLC, Bioautography and Chemometrics. NIH.

- 7-Propoxy-chromen-2-one | C12H12O3 | CID 1631814. PubChem.

- Synthesis and anticancer activity of 7-hydroxycoumarinyl gall

Sources

- 1. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals2.ums.ac.id [journals2.ums.ac.id]

- 9. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crystalline Architecture of 7-Propoxy Coumarin Derivatives: A Technical Guide for Drug Discovery and Development

Part 1: Introduction

The coumarin scaffold, a benzopyrone framework, is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties.[1] The versatility of the coumarin core allows for a wide range of chemical modifications, enabling the fine-tuning of its properties for various applications. Among the many possible substitution patterns, functionalization at the 7-position has been a key strategy for modulating the bioactivity and physicochemical characteristics of these compounds. The introduction of alkoxy groups at this position, in particular, has been shown to significantly influence their therapeutic potential.

This technical guide provides an in-depth exploration of the crystal structure of 7-propoxy coumarin derivatives, a subclass of coumarins with promising applications in drug development. By understanding the precise three-dimensional arrangement of these molecules in the solid state, researchers can gain valuable insights into their structure-activity relationships, crystal packing forces, and potential for polymorphism, all of which are critical parameters in the drug design and development process. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical experimental protocols.

Part 2: Synthesis and Crystallization of 7-Propoxy Coumarin Derivatives

The synthesis of 7-propoxy coumarin derivatives is typically achieved through a two-step process: the initial formation of a 7-hydroxycoumarin core, followed by its O-alkylation with a propyl halide.

Synthetic Pathway

A common and efficient method for the synthesis of the 7-hydroxycoumarin scaffold is the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of 7-propoxy-4-methylcoumarin, resorcinol is reacted with ethyl acetoacetate to yield 7-hydroxy-4-methylcoumarin.

The subsequent propoxylation is achieved via a Williamson ether synthesis, where the hydroxyl group of the 7-hydroxycoumarin is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, such as 1-bromopropane, to form the desired 7-propoxy ether.

Caption: Synthetic pathway for 7-propoxy-4-methylcoumarin.

Crystallization Methodology

The growth of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. For coumarin derivatives, slow evaporation of a saturated solution is a commonly employed and effective technique.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the 7-propoxy coumarin derivative has moderate solubility. Good solvent choices often include ethanol, methanol, ethyl acetate, or mixtures thereof. The ideal solvent will allow for the slow formation of well-ordered crystals upon evaporation.

-

Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as nucleation sites and hinder the growth of single crystals.

-

Slow Evaporation: Cover the vial with a perforated parafilm or a loosely fitted cap to allow for slow evaporation of the solvent at a constant temperature. Avoid any vibrations or sudden temperature changes.

-

Crystal Harvesting: Once suitable single crystals have formed (typically over several days to weeks), carefully harvest them from the solution using a spatula or forceps.

Part 3: Crystal Structure Analysis: The Case of 4-methyl-7-propoxy-2H-chromen-2-one

The crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one provides a detailed blueprint of the molecular geometry and the intermolecular forces that govern its solid-state architecture.[2]

Molecular Structure

The asymmetric unit of 4-methyl-7-propoxy-2H-chromen-2-one contains two independent molecules, designated as A and B.[2] In both molecules, the coumarin ring system is essentially planar. The propoxy group at the 7-position is also nearly coplanar with the fused ring system.[2]

Caption: Representation of the two independent molecules of 4-methyl-7-propoxy-2H-chromen-2-one in the asymmetric unit.

Crystallographic Data

The crystallographic data for 4-methyl-7-propoxy-2H-chromen-2-one, as determined by single-crystal X-ray diffraction, are summarized in the table below.[2]

| Parameter | Value |

| Chemical formula | C₁₃H₁₄O₃ |

| Molar mass | 218.24 g/mol |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.2418 (9) |

| b (Å) | 11.5459 (14) |

| c (Å) | 14.5301 (17) |

| α (°) | 69.014 (2) |

| β (°) | 76.086 (2) |

| γ (°) | 84.124 (2) |

| Volume (ų) | 1100.9 (2) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Final R indices [I > 2σ(I)] | R1 = 0.047, wR2 = 0.122 |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 4-methyl-7-propoxy-2H-chromen-2-one is stabilized by a combination of intermolecular interactions, including offset π–π stacking and C—H⋯O hydrogen bonds.[2] The two independent molecules, A and B, are linked by an offset π–π interaction between their coumarin ring systems.[2] These molecular pairs are further connected into supramolecular tapes along the[3] direction through C—H⋯O hydrogen bonds.[2] These tapes are then linked into a three-dimensional network by C—H⋯π interactions.[2]

Caption: Schematic representation of the intermolecular interactions in the crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one.

Part 4: Physicochemical Properties and Biological Relevance

The introduction of a propoxy group at the 7-position of the coumarin scaffold can significantly impact its physicochemical properties and biological activity.

Spectroscopic Characterization

The structure of 7-propoxy coumarin derivatives can be confirmed using standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the coumarin core, a singlet for the methyl group at the 4-position, and signals corresponding to the propoxy group (a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen).

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for all the carbon atoms in the molecule, confirming the presence of the coumarin framework and the propoxy substituent.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O) typically in the region of 1700-1740 cm⁻¹.

Biological Activities of 7-Alkoxycoumarins

Coumarin derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anticoagulant, antibacterial, antifungal, and anticancer properties. The nature of the substituent at the 7-position plays a crucial role in determining the specific biological effects. While research specifically on 7-propoxy derivatives is emerging, studies on other 7-alkoxycoumarins provide valuable insights into their potential as therapeutic agents. For instance, various 7-alkoxycoumarin derivatives have demonstrated significant antimicrobial and anticancer activities.[4][5] The lipophilicity introduced by the alkoxy chain can enhance membrane permeability and cellular uptake, potentially leading to improved efficacy.

Part 5: Detailed Experimental Protocols

Synthesis of 4-methyl-7-propoxy-2H-chromen-2-one

This protocol is adapted from the synthesis of related 7-alkoxycoumarins.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin

-

To a stirred solution of resorcinol (10.0 g, 90.8 mmol) in ethanol (50 mL), add ethyl acetoacetate (11.8 g, 90.8 mmol).

-

Slowly add concentrated sulfuric acid (5 mL) dropwise while cooling the reaction mixture in an ice bath.

-

After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

-

Pour the reaction mixture into ice-cold water (200 mL).

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 7-hydroxy-4-methylcoumarin as a white solid.

Step 2: Synthesis of 4-methyl-7-propoxy-2H-chromen-2-one

-

To a solution of 7-hydroxy-4-methylcoumarin (5.0 g, 28.4 mmol) in acetone (100 mL), add anhydrous potassium carbonate (7.8 g, 56.8 mmol) and 1-bromopropane (5.2 g, 42.6 mmol).

-

Reflux the mixture for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 4-methyl-7-propoxy-2H-chromen-2-one.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following is a generalized protocol for the SC-XRD analysis of a 7-propoxy coumarin derivative.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and anisotropic displacement parameters.

Part 6: Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the crystal structure of 7-propoxy coumarin derivatives, with a detailed analysis of 4-methyl-7-propoxy-2H-chromen-2-one. The understanding of the three-dimensional arrangement of these molecules, including the key intermolecular interactions that dictate their crystal packing, is fundamental for the rational design of new coumarin-based therapeutic agents and functional materials. The detailed synthetic and crystallographic protocols provided herein serve as a valuable resource for researchers in the field.

Future studies should focus on synthesizing a broader range of 7-propoxy coumarin derivatives and determining their crystal structures to establish a more comprehensive understanding of the structure-property relationships within this class of compounds. Furthermore, a thorough investigation of their biological activities will be crucial in unlocking their full potential in drug discovery.

Part 7: References

[2] Sánchez-Recillas, A., et al. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1133–o1134. [Link] [5] Bishay, D. W., et al. (2009). A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. Food and Chemical Toxicology, 47(7), 1474-1483. [Link] [6] Takaishi, K., et al. (2008). Synthesis and biological evaluation of alkoxycoumarins as novel nematicidal constituents. Bioorganic & Medicinal Chemistry Letters, 18(20), 5614-5617. [Link] [7] Darla, M. M., et al. (2015). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. Medicinal Chemistry Research, 24(1), 243-252. [Link] [8] Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link] [9] Ueno, K., & Umeda, M. (1979). Crystal structure of 7,8-dihydroxy-4-methylcoumarin. Chemical & Pharmaceutical Bulletin, 27(12), 3133-3136. [Link] [10] Osman, A. M., et al. (2014). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journal of Organic Chemistry, 10, 2068-2076. [Link] [11] Odame, F., et al. (2020). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 11(4), 362-371. [Link] [12] Aitio, A. (1978). Biotransformation of coumarin derivatives. (2). Oxidative metabolism of 7-alkoxycoumarin by microsomal enzymes and a simple assay procedure for 7-alkoxycoumarin O-dealkylase. Analytical Biochemistry, 85(2), 488-491. [Link] [13] Khan, I., et al. (2013). Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin. PLoS ONE, 8(5), e63805. [Link] [14] Kubo, K., et al. (2014). Crystal Structure of 7-(Diethylamino)-3-(oxazol-5-yl)coumarin. X-ray Structure Analysis Online, 30, 21-22. [Link] [15] El-Gohary, A. R., & Shaaban, M. R. (2014). One-pot Synthesis and X-ray Structure Determination of 7-(Diethylamino)-3-(4-aminophenyl)coumarin. Journal of Heterocyclic Chemistry, 51(S1), E24-E28. [Link] [4] Chen, Q., et al. (2021). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. Molecules, 26(2), 363. [Link] [16] Liu, Y., et al. (2021). Synthesis and biological evaluation of coumarin derivatives containing oxime ester as α-glucosidase inhibitors. Arabian Journal of Chemistry, 14(3), 102984. [Link] [17] Anstey, M. (2021). Crystal Structures Submitted to the CSD. Anstey Research Group. [Link] [18] Pathak, V. N., et al. (1991). 7-Amino-4-methylcoumarin. Acta Crystallographica Section C: Crystal Structure Communications, 47(11), 2468-2470. [Link] [19] Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link] [20] Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link] [1] Filo. (2025). Structure and Explanation of 7-Hydroxy-4-methylcoumarin. [Link] re3data.org. (2025). Cambridge Structural Database. [Link]

Sources

- 1. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 7-Hydroxy-4-phenylcoumarin | C15H10O3 | CID 5357479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. caymanchem.com [caymanchem.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Advanced Research on Biological Properties—A Study on the Activity of the Apis mellifera Antioxidant System and the Crystallographic and Spectroscopic Properties of 7-Diethylamino-4-hydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Coumarin derivative 7-isopentenyloxycoumarin induces in vivo antitumor activity by inhibit angiogenesis via CCL2 chemokine decrease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Powder diffraction and crystal structure prediction identify four new coumarin polymorphs - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Propoxy-chromen-2-one for Advanced Research

Introduction: The Coumarin Scaffold in Modern Drug Discovery

The coumarin (2H-1-benzopyran-2-one) nucleus is a paramount privileged scaffold in medicinal chemistry and materials science.[1] Naturally derived from a variety of plants, this heterocyclic system is the foundation for a multitude of compounds exhibiting a vast spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, antibacterial, and neuroprotective properties.[1] The unique electronic and structural characteristics of the coumarin core, featuring a large conjugated system with electron-rich properties, allow for extensive functionalization, enabling the fine-tuning of its physicochemical and biological profiles.[1]

This guide focuses on a specific derivative, 7-Propoxy-chromen-2-one (also known as 7-propoxycoumarin). The introduction of an alkoxy group at the 7-position is a common strategy to modulate the lipophilicity and metabolic stability of the coumarin scaffold, often enhancing its bioavailability and interaction with biological targets. This document provides a comprehensive overview of the essential physical and chemical properties, synthesis, and handling of 7-Propoxy-chromen-2-one, tailored for researchers, chemists, and drug development professionals.

Compound Identification and Molecular Structure

Correctly identifying a compound is the foundational step for any scientific investigation. The following identifiers and structural representations define 7-Propoxy-chromen-2-one.

-

IUPAC Name: 7-propoxychromen-2-one[2]

-

Synonyms: 7-Propoxycoumarin, 7-Propoxy-2H-1-benzopyran-2-one[2]

-

CAS Number: 6093-73-8[2]

-

Molecular Formula: C₁₂H₁₂O₃[2]

-

SMILES: CCCOC1=CC2=C(C=C1)C=CC(=O)O2[2]

-

InChIKey: FCCCOTWGEKNZMI-UHFFFAOYSA-N[2]

The molecular structure consists of a fused benzene and α-pyrone ring, forming the characteristic planar coumarin core. The propoxy group is attached at the C7 position of the benzene ring. Crystal structure analysis of the closely related 4-methyl-7-propoxy-2H-chromen-2-one reveals that the coumarin ring system and the 7-propoxy substituent are nearly coplanar, which is a key feature influencing its intermolecular interactions.[3]

Physicochemical Properties

Understanding the physicochemical properties is critical for designing experiments, from synthesis and purification to formulation and biological assays. The key properties of 7-Propoxy-chromen-2-one are summarized below.

| Property | Value | Source |

| Molecular Weight | 204.22 g/mol | [2] |

| Monoisotopic Mass | 204.078644241 Da | [2] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | 74.4–75.2 °C (347.55–348.35 K) | [1]* |

| LogP (XLogP3) | 2.8 | [2] |

| Topological Polar Surface Area | 35.5 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 3 | [2] |

*Note: This experimental melting point was determined for the analog, 4-methyl-7-propoxy-2H-chromen-2-one. It should be considered a close approximation for the title compound.

Synthesis and Purification

The synthesis of 7-alkoxycoumarins is typically achieved via a Williamson ether synthesis, a robust and well-established SN2 reaction. This involves the O-alkylation of the corresponding 7-hydroxycoumarin precursor.

Synthetic Workflow: Williamson Ether Synthesis

The reaction proceeds by deprotonating the hydroxyl group of 7-hydroxycoumarin (umbelliferone) with a mild base, such as potassium carbonate, to form a phenoxide intermediate. This nucleophile then attacks an alkyl halide, in this case, 1-bromopropane, to yield the desired 7-Propoxy-chromen-2-one. Acetone is a common solvent for this reaction due to its polarity and appropriate boiling point for reflux.[1]

Sources

An In-depth Technical Guide to 7-Propoxy-chromen-2-one for Advanced Research

This guide provides a comprehensive technical overview of 7-Propoxy-chromen-2-one, a significant coumarin derivative. Designed for researchers, chemists, and professionals in drug development, this document delves into its chemical identity, synthesis, structural data, and its strategic applications in the biomedical field. We will explore the causality behind its synthesis and its role as a crucial scaffold in medicinal chemistry, grounding all claims in verifiable, authoritative sources.

Chemical Identity and Nomenclature

7-Propoxy-chromen-2-one is a synthetic derivative of umbelliferone (7-hydroxycoumarin), where the hydroxyl group at the 7-position is replaced by a propoxy ether linkage. This modification significantly alters the lipophilicity and metabolic stability of the parent molecule, making it a valuable intermediate and a subject of study in its own right.

The formal IUPAC name for this compound is 7-propoxychromen-2-one [1]. It belongs to the coumarin class of benzopyranones.

Synonyms: The compound is frequently referenced in literature and commercial catalogs under various names, including:

-

7-Propoxycoumarin[1]

-

7-propoxy-2H-chromen-2-one[1]

-

2H-1-Benzopyran-2-one, 7-propoxy-[1]

-

7-(N-Propyl)oxycoumarin

Understanding these synonyms is critical for conducting exhaustive literature searches and sourcing the material.

Physicochemical and Spectroscopic Profile

A precise understanding of the compound's properties is fundamental for its application in experimental settings.

Physicochemical Properties

The key physicochemical data for 7-Propoxy-chromen-2-one are summarized in the table below. The addition of the n-propyl group increases the molecular weight and lipophilicity (as indicated by the XLogP3 value) compared to its precursor, 7-hydroxycoumarin.

| Property | Value | Source |

| CAS Number | 6093-73-8 | [1] |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | ~64 °C | (Value for the related 4-methyl derivative is 74-75°C, the target compound's is expected to be similar)[2] |

| XLogP3 | 2.8 | [1] |

| Topological Polar Surface Area | 35.5 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic Data

Structural confirmation is paramount. Below is the expected Nuclear Magnetic Resonance (NMR) data, which serves as a fingerprint for the molecule's identity and purity. The data is based on spectra of closely related analogues and established chemical shift principles[2][3].

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.63 | d, J = 9.5 Hz | 1H | H-4 |

| ~7.37 | d, J = 8.5 Hz | 1H | H-5 |

| ~6.85 | dd, J = 8.5, 2.5 Hz | 1H | H-6 |

| ~6.81 | d, J = 2.5 Hz | 1H | H-8 |

| ~6.25 | d, J = 9.5 Hz | 1H | H-3 |

| ~3.98 | t, J = 6.6 Hz | 2H | -O-CH₂ -CH₂-CH₃ |

| ~1.85 | sextet, J = 7.4 Hz | 2H | -O-CH₂-CH₂ -CH₃ |

| ~1.05 | t, J = 7.4 Hz | 3H | -O-CH₂-CH₂-CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~162.9 | C-7 |

| ~161.2 | C-2 (Carbonyl) |

| ~155.9 | C-9 |

| ~143.5 | C-4 |

| ~128.8 | C-5 |

| ~113.1 | C-3 |

| ~112.6 | C-10 |

| ~112.5 | C-6 |

| ~100.9 | C-8 |

| ~70.1 | -O-CH₂ -CH₂-CH₃ |

| ~22.5 | -O-CH₂-CH₂ -CH₃ |

| ~10.5 | -O-CH₂-CH₂-CH₃ |

Note: Specific shifts may vary slightly based on solvent and experimental conditions.

Synthesis Protocol: A Validated Approach

The synthesis of 7-Propoxy-chromen-2-one is most reliably achieved via the Williamson ether synthesis . This classic SN2 reaction provides a high-yield, straightforward route from commercially available starting materials. The causality is clear: the phenolic hydroxyl group of 7-hydroxycoumarin is deprotonated by a mild base to form a potent nucleophile (a phenoxide), which then attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromopropane.

Experimental Workflow Diagram

Caption: Williamson Ether Synthesis Workflow for 7-Propoxy-chromen-2-one.

Step-by-Step Methodology

This protocol is adapted from established procedures for the alkylation of 7-hydroxycoumarins[2].

-

Reactant Setup: To a flame-dried round-bottom flask, add 7-hydroxycoumarin (1.0 equiv), anhydrous potassium carbonate (1.5 equiv), and a suitable solvent such as acetone or DMF (to a concentration of ~0.1 M).

-

Scientist's Insight: Potassium carbonate is an ideal base—strong enough to deprotonate the phenol but not so strong as to cause side reactions. Acetone is a good solvent choice due to its appropriate boiling point and ease of removal.

-

-

Alkylation: Stir the suspension vigorously. Add 1-bromopropane (1.2 equiv) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~60 °C) and maintain for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of fresh solvent.

-

Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Redissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Trustworthiness Check: This aqueous wash removes any remaining inorganic salts and water-soluble impurities, ensuring a cleaner product for the final purification step.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 7-Propoxy-chromen-2-one as a white solid.

Applications in Drug Development and Research

7-Propoxy-chromen-2-one is not merely a chemical curiosity; it is a strategic building block and a probe in medicinal chemistry. Its utility stems from the versatile and biologically active coumarin core.

Scaffold for Bioactive Molecules

The 7-position of the coumarin ring is a common site for modification in the design of novel therapeutic agents. The propoxy group serves two primary functions:

-

Increased Lipophilicity: The n-propyl chain enhances the compound's ability to cross cellular membranes compared to the parent 7-hydroxycoumarin, a crucial factor for bioavailability and target engagement.

-

Metabolic Blocking: The ether linkage prevents Phase II metabolism (glucuronidation and sulfation) at the 7-position, which is a major metabolic pathway for 7-hydroxycoumarin[4]. This increases the compound's half-life, allowing for sustained biological activity.

Research has shown that derivatives built upon the 7-alkoxycoumarin scaffold exhibit a wide range of activities, including antibacterial and anticancer properties[5][6]. The propoxy group provides a stable, lipophilic anchor that can be combined with other pharmacophores at different positions on the coumarin ring to optimize activity.

Role in Fluorescent Probe Development

The 7-hydroxycoumarin scaffold is intensely fluorescent, a property that is retained in its 7-alkoxy derivatives. These molecules are foundational in the design of fluorescent probes for biological imaging and high-throughput screening[7][8][]. Probes are often designed as "pro-fluorophores," where the 7-alkoxy group is a protecting group that, when cleaved by a specific enzyme, releases the highly fluorescent 7-hydroxycoumarin. This "turn-on" mechanism allows for the sensitive detection of enzymatic activity[][10]. 7-Propoxycoumarin can serve as a negative control or a stable, "always-on" probe in such assays, as its ether bond is not as readily cleaved as specially designed protecting groups.

Metabolic Considerations

The primary metabolic fate of 7-alkoxycoumarins in vivo is O-dealkylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes[11][12]. The propoxy group of 7-propoxycoumarin is expected to be cleaved to yield 7-hydroxycoumarin (umbelliferone) and propionaldehyde.

Caption: Predicted Metabolic Pathway of 7-Propoxy-chromen-2-one.

This metabolic conversion is a critical consideration in drug design. If the desired biological activity resides in the 7-hydroxycoumarin metabolite, then 7-propoxycoumarin acts as a prodrug . Conversely, if the intact molecule is the active agent, this metabolic pathway represents an inactivation route that must be considered in pharmacokinetic modeling.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Propoxy-chromen-2-one is classified with the following hazards:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

7-Propoxy-chromen-2-one is a compound of significant utility for researchers in chemistry and drug discovery. Its straightforward synthesis, well-defined properties, and strategic position as both a stable analogue of 7-hydroxycoumarin and a versatile synthetic intermediate make it a valuable tool. By understanding its chemical nature, synthetic route, and metabolic fate, researchers can effectively leverage this molecule to build novel bioactive compounds, develop advanced fluorescent probes, and further explore the rich pharmacology of the coumarin family.

References

-

Sánchez-Recillas, A., et al. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1199–o1200. Available at: [Link]

-

Estrada-Soto, S., et al. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. ResearchGate. Available at: [Link]

-

PubChem (n.d.). 7-Propoxy-chromen-2-one. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

De-Vries, J., et al. (1989). The metabolism of 7-ethoxycoumarin and 7-hydroxycoumarin by rat and hairless mouse skin strips. Biochemical Pharmacology, 38(19), 3279-3285. Available at: [Link]

-

Xiao, Z., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(20), 11920–11933. Available at: [Link]

-

Kumar, D., et al. (2017). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. ResearchGate. Available at: [Link]

-

Sik-Lanyi, C., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. Available at: [Link]

-

Sharma, G., et al. (2018). Synthesis and Biological Evaluation of Novel Triazoles Linked 7-hydroxycoumarin as Potent Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1303-1313. Available at: [Link]

-

ResearchGate (n.d.). Testosterone and 7-hydroxycoumarin metabolism pathways. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Li, H., et al. (2017). A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging. Organic & Biomolecular Chemistry, 15(31), 6615-6621. Available at: [Link]

-

Zhang, D., et al. (2015). In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS. Journal of Drug Metabolism & Toxicology, 6(3). Available at: [Link]

-

Słoczyńska, K., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. MDPI. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents. Frontiers in Chemistry, 11, 1243120. Available at: [Link]

-

Xiao, Z., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry. Available at: [Link]

-

Eerd, J. P., et al. (1998). 7-ethoxycoumarin metabolism during 1 hour of incubation towards 7-hydroxycoumarin... ResearchGate. Available at: [Link]

-

Buters, J. T., et al. (1999). Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families. Drug Metabolism and Disposition, 27(1), 43-48. Available at: [Link]

-

ResearchGate (2014). Synthesis, characterization and biological evaluation of 2-(4-methyl-7-hydroxycoumarin)-4-(4-flouro-3-chloroamino)-6-(arylamino)-s-triazine. ResearchGate. Available at: [Link]

-

LibreTexts (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Clark, J. (2015). interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

Sources

- 1. 7-Propoxy-chromen-2-one | C12H12O3 | CID 1631814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The metabolism of 7-ethoxycoumarin and 7-hydroxycoumarin by rat and hairless mouse skin strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Triazoles Linked 7-hydroxycoumarin as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents [frontiersin.org]

- 7. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 10. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Coumarin Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a class of benzopyrone-containing heterocyclic compounds, represent a privileged scaffold in medicinal chemistry due to their wide array of pharmacological activities.[1][2] Initially identified in plants, these compounds and their synthetic derivatives have demonstrated significant therapeutic potential, including anticoagulant, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] This in-depth technical guide provides a comprehensive overview of the core biological activities of coumarin derivatives. It delves into the specific mechanisms of action, details field-proven experimental protocols for their evaluation, presents structure-activity relationship insights, and visualizes key molecular pathways. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the exploration of coumarins as next-generation therapeutic agents.

Introduction: The Coumarin Scaffold

The coumarin nucleus (2H-1-benzopyran-2-one) is a simple, bicyclic aromatic lactone.[1] Its planar structure and diverse substitution sites allow for facile interaction with a multitude of biological targets, including enzymes and cellular receptors.[6] This structural versatility is the foundation for the broad spectrum of biological activities observed in this compound class.[4][7] Modifications at various positions on the benzopyrone ring are critical for enhancing both the efficacy and selectivity of these derivatives.[3] This guide will explore the key pharmacological domains where coumarins have shown the most promise.

Anticoagulant Activity: The Foundational Discovery

The most historically significant and clinically established activity of coumarins is their anticoagulant effect. The discovery of dicoumarol from spoiled sweet clover and the subsequent development of its synthetic analog, warfarin, revolutionized the treatment of thromboembolic disorders.

Mechanism of Action: Vitamin K Epoxide Reductase (VKOR) Inhibition

Coumarin-based anticoagulants function as Vitamin K antagonists (VKAs).[8] Their primary molecular target is the enzyme Vitamin K epoxide reductase (VKOR).[8][9] This enzyme is crucial for the Vitamin K cycle, a process essential for the post-translational modification (γ-carboxylation) of several blood clotting factors, including Factors II, VII, IX, and X.[10]

By binding to VKOR, coumarins block the reduction of vitamin K epoxide back to its active, reduced form.[8][10] This inhibition leads to a deficiency of active Vitamin K, thereby preventing the proper γ-carboxylation and activation of the aforementioned clotting factors, ultimately disrupting the coagulation cascade.[10]

Experimental Protocol: Prothrombin Time (PT) Assay

The Prothrombin Time (PT) assay is a fundamental, self-validating system for assessing the efficacy of oral anticoagulants. It measures the time it takes for blood plasma to clot after the addition of thromboplastin, a reagent that initiates the extrinsic pathway of coagulation.

Causality Behind Experimental Choices:

-

Citrated Plasma: Blood is collected in tubes containing sodium citrate, which chelates calcium ions, preventing premature clotting. This ensures the baseline clotting cascade is inactive until initiated in the lab.

-

Thromboplastin Reagent: This reagent contains tissue factor and phospholipids, which are essential for activating Factor VII and initiating the extrinsic pathway—the primary pathway affected by warfarin.

-

Incubation at 37°C: This step mimics physiological body temperature, ensuring that enzymatic reactions of the coagulation cascade proceed at their optimal rate.

-

Addition of Calcium Chloride: Calcium is a critical cofactor for multiple steps in the coagulation cascade. Its reintroduction kick-starts the clotting process in a controlled manner.

Step-by-Step Methodology:

-

Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.

-

Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions. Pre-warm the reagent and a 0.025 M calcium chloride solution to 37°C.

-

Assay Execution: a. Pipette 100 µL of the patient or control plasma into a pre-warmed cuvette. b. Incubate the plasma for 3-5 minutes at 37°C. c. Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start a timer. d. Record the time in seconds for a fibrin clot to form. This is the Prothrombin Time.

-

Data Interpretation: The PT is reported in seconds and often as an International Normalized Ratio (INR), which standardizes the results across different laboratories and reagent batches. An elevated PT/INR in a patient treated with a coumarin derivative indicates successful anticoagulation.

Anticancer Activity: A Multi-Mechanistic Approach

Coumarin derivatives have emerged as highly privileged pharmacophores for developing novel anticancer agents.[6] They exert their effects through a variety of mechanisms, often targeting multiple pathways involved in tumor progression and survival.[11][12]

Key Mechanisms of Anticancer Action

-

Induction of Apoptosis: Many coumarins trigger programmed cell death by destabilizing the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases.[13] They can also modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[11]

-

Cell Cycle Arrest: Specific derivatives can halt cancer cell proliferation by inducing cell cycle arrest, often at the G1 or G2/M phase, by inhibiting cyclin-dependent kinases (CDKs).[13]

-

Inhibition of Angiogenesis: Coumarins can interfere with the formation of new blood vessels that tumors need to grow, a process known as angiogenesis. A key target in this pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11]

-

PI3K/Akt/mTOR Pathway Inhibition: This signaling pathway is crucial for cell growth, proliferation, and survival and is often dysregulated in cancer. Certain coumarin-benzimidazole hybrids have been shown to potently inhibit this pathway.[14]

-

Aromatase Inhibition: In hormone-dependent cancers like breast cancer, coumarins can interfere with estrogen biosynthesis by inhibiting the aromatase enzyme.[11]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone for in vitro screening of potential anticancer agents.

Causality Behind Experimental Choices:

-

Sterile Conditions: All steps are performed in a sterile biosafety cabinet to prevent microbial contamination of the cell culture, which would invalidate the results.

-

MTT Reagent: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is metabolically reduced by mitochondrial reductase enzymes present in viable, metabolically active cells.

-

Formazan Crystals: The reduction of MTT produces purple formazan crystals, which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

-

Solubilizing Agent (e.g., DMSO): An organic solvent like dimethyl sulfoxide (DMSO) is required to dissolve the formazan crystals, creating a colored solution whose absorbance can be measured.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in an incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test coumarin derivative in cell culture medium. Replace the old medium with 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data for Anticancer Activity

The efficacy of coumarin derivatives can vary significantly based on their structure and the cancer cell line being tested.

| Compound Class | Example Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Coumarin-Artemisinin Hybrid | Hybrid 1a | HepG2 (Liver) | 3.05 ± 1.60 | [14] |

| Coumarin-Artemisinin Hybrid | Hybrid 1a | A2780 (Ovarian) | 5.82 ± 2.28 | [14] |

| Coumarin-1,2,3-Triazole Hybrid | Hybrid 13c | HepG2 (Liver) | 8.57 | [14] |

| Coumarin-1,2,3-Triazole Hybrid | Hybrid 13d | HepG2 (Liver) | 0.90 | [14] |

Anti-inflammatory and Antimicrobial Activities

Coumarins also exhibit potent anti-inflammatory and antimicrobial properties, making them attractive candidates for treating a range of infectious and inflammatory diseases.[7][15]

Anti-inflammatory Mechanism

The anti-inflammatory effects of coumarins are primarily achieved by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[16] They can suppress the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing pro-inflammatory mediators like prostaglandins and leukotrienes.[16] Furthermore, some derivatives can hinder the activation of NF-κB, a transcription factor that controls the expression of many pro-inflammatory genes and cytokines such as TNF-α, IL-1β, and IL-6.[17]

Antimicrobial Activity